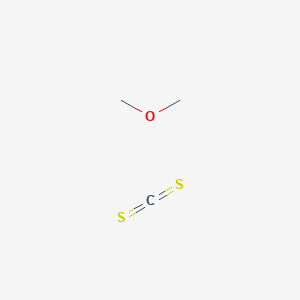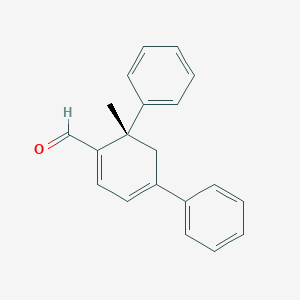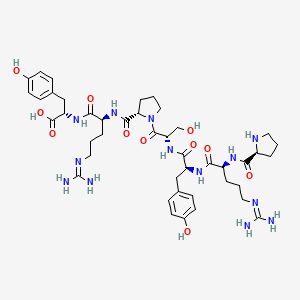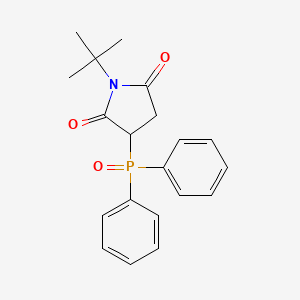
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- is a complex organic compound with a unique structure that includes an indenone core substituted with methoxy, methylethoxy, and phenyl groups
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The methoxy and methylethoxy groups are introduced via nucleophilic substitution reactions using corresponding alkyl halides and suitable bases.
Phenyl Group Introduction: The phenyl group can be added through Friedel-Crafts acylation or alkylation reactions using phenyl derivatives and Lewis acids.
Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the indenone core, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents like dichloromethane or ethanol.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to therapeutic effects.
Comparación Con Compuestos Similares
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-3-phenyl- can be compared with other indenone derivatives, such as:
1H-Inden-1-one, 2,3-dihydro-: Lacks the methoxy and methylethoxy groups, resulting in different chemical reactivity and applications.
1H-Inden-1-one, 3-phenyl-: Similar structure but without the methoxy and methylethoxy groups, leading to variations in physical and chemical properties.
Propiedades
Número CAS |
850404-09-0 |
|---|---|
Fórmula molecular |
C19H18O3 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
5-methoxy-3-phenyl-4-propan-2-yloxyinden-1-one |
InChI |
InChI=1S/C19H18O3/c1-12(2)22-19-17(21-3)10-9-14-16(20)11-15(18(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clave InChI |
NZGIXDWZHYAMQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC2=C1C(=CC2=O)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)

![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)


![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)

